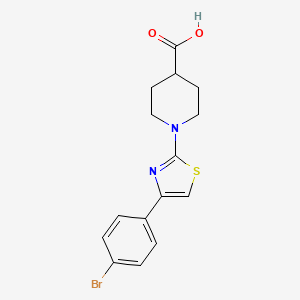

1-(4-(4-ブロモフェニル)チアゾール-2-イル)ピペリジン-4-カルボン酸

説明

The compound "1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid" is a structurally complex molecule that incorporates several functional groups and is likely to exhibit a range of chemical and physical properties. The presence of a bromophenyl group suggests potential reactivity in nucleophilic substitution reactions, while the thiazole and piperidine rings imply a molecule with potential biological activity, given these structures are often found in pharmacologically active compounds.

Synthesis Analysis

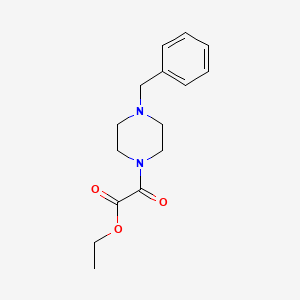

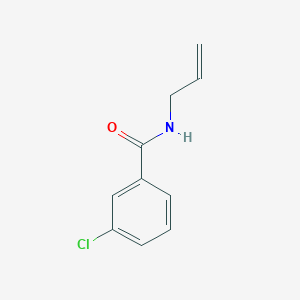

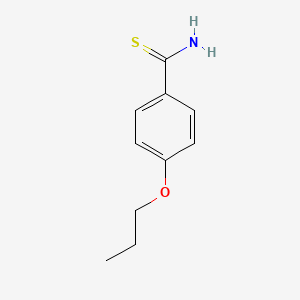

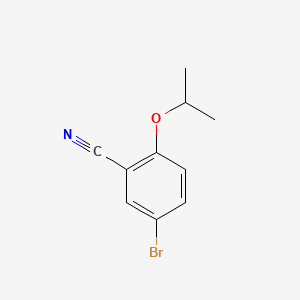

The synthesis of related compounds often involves multi-step reactions that include the formation of esters, hydrazides, and subsequent cyclization to form heterocyclic structures such as oxadiazoles or thiadiazoles. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, then hydrazides, and finally cyclization to form the oxadiazole ring . This suggests that the synthesis of the compound may also involve similar steps, possibly starting from a bromophenyl-substituted acid or ester, followed by the introduction of the thiazole and piperidine functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV spectroscopy. For instance, the molecular and vibrational structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was studied using these methods, and the geometry was optimized using computational methods . Such analyses are crucial for understanding the three-dimensional conformation of the molecule and the distribution of electron density, which affects its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Bromophenyl-containing compounds are known to participate in nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives . This indicates that the bromophenyl group in the compound of interest may also be reactive towards nucleophiles, potentially allowing for the synthesis of a variety of derivatives with different substituents at the bromine site.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from spectroscopic data and theoretical calculations. The NBO analysis can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The HOMO and LUMO energy surfaces can identify donor and acceptor atoms within the molecule, which is important for understanding its chemical reactivity. Additionally, the molecular electrostatic potential surface map can be used to predict sites of chemical reactivity and to visualize charge distribution .

科学的研究の応用

抗酸化活性

チアゾール誘導体は、 1-(4-(4-ブロモフェニル)チアゾール-2-イル)ピペリジン-4-カルボン酸 を含め、抗酸化剤として作用することが判明しています 。抗酸化剤は、環境やその他のストレスに対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。

鎮痛活性

チアゾール誘導体は、鎮痛(痛みを和らげる)効果を持つことが報告されています 。これは、新しい鎮痛剤の開発に役立つ可能性があります。

抗炎症活性

これらの化合物は、抗炎症効果を示しました 。これは、関節炎や特定の自己免疫疾患など、炎症を特徴とする状態の治療に使用できることを示唆しています。

抗菌および抗真菌活性

チアゾール誘導体は、抗菌および抗真菌効果を示しました 。これは、新しい抗菌薬および抗真菌薬の開発に使用できる可能性があります。

抗ウイルス活性

研究では、チアゾール誘導体は抗ウイルス効果を持つ可能性があることが示されています 。これは、ウイルス感染の治療における潜在的な用途を示唆しています。

神経保護活性

チアゾール誘導体は、神経保護効果を持つことが判明しています 。これは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に使用できる可能性があります。

抗腫瘍または細胞毒性活性

チアゾール誘導体は、抗腫瘍または細胞毒性効果を示しました 。これは、新しいがん治療の開発に使用できる可能性があります。

除草活性

一部のチアゾール誘導体は、除草効果を持つことが判明しています 。これは、農業において、望ましくない植物の成長を抑制するための潜在的な用途を示唆しています。

将来の方向性

Research on similar compounds such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives is ongoing to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . This suggests potential future directions for research on 1-(4-(4-Bromophenyl)thiazol-2-yl)piperidine-4-carboxylic acid.

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its diverse biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (36726) and formula (C15H15BrN2O2S) suggest that it may have reasonable bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJCOCPMGGSXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391122 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

296899-02-0 | |

| Record name | 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

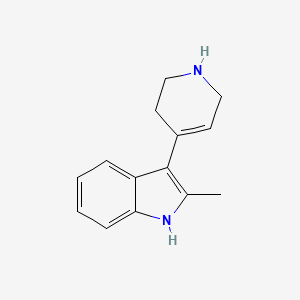

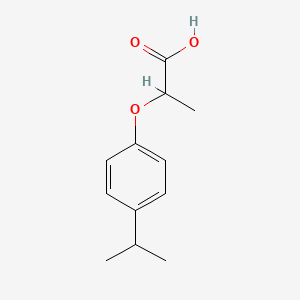

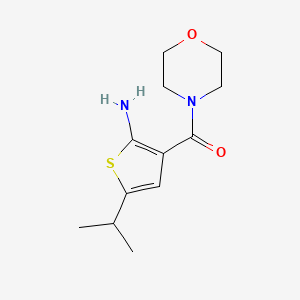

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)